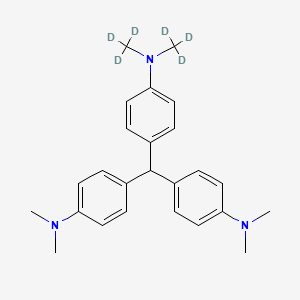

Leucocrystal Violet-d6

説明

特性

IUPAC Name |

4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZWDJGLIYNYMU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705475 | |

| Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-92-1 | |

| Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Leucocrystal Violet-d6

This technical guide provides a comprehensive overview of a feasible synthetic protocol for Leucocrystal Violet-d6, a deuterated analog of Leucocrystal Violet. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a stable, isotopically labeled internal standard for mass spectrometry-based assays or as a tracer in metabolic studies.

Introduction

Leucocrystal Violet (LCV) is the colorless, reduced form of Crystal Violet, a triarylmethane dye. Its deuterated isotopologue, Leucocrystal Violet-d6, is a valuable tool in analytical and forensic applications, primarily serving as an internal standard in quantitative analyses due to its mass shift of +6 Da compared to the unlabeled compound. The "d6" designation signifies the presence of six deuterium atoms, typically on the two methyl groups of one of the N,N-dimethylaniline moieties. This guide outlines a plausible and efficient synthesis route, presents the necessary experimental details, and provides visualizations of the chemical pathway.

Synthetic Pathway Overview

The synthesis of Leucocrystal Violet-d6 can be achieved through the acid-catalyzed condensation of N,N-bis(trideuteriomethyl)aniline with Michler's hydrol, which is the reduced form of 4,4'-bis(N,N-dimethylamino)benzophenone (Michler's ketone). This approach ensures the specific incorporation of the deuterium labels into one of the three N,N-dimethylamino groups of the final product.

Caption: Synthetic pathway for Leucocrystal Violet-d6.

Experimental Protocol

This protocol details the synthesis of Leucocrystal Violet-d6 from N,N-bis(trideuteriomethyl)aniline and Michler's hydrol.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| N,N-bis(trideuteriomethyl)aniline | 102499-81-8 | C₈H₇D₆N | 127.23 |

| Michler's Hydrol | 172-45-2 | C₁₇H₂₄N₂O | 272.39 |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |

| Ethanol (anhydrous) | 64-17-5 | C₂H₅OH | 46.07 |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

3.2. Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Michler's hydrol (2.72 g, 10 mmol) in anhydrous ethanol (40 mL).

-

Addition of Reactant: To the stirred solution, add N,N-bis(trideuteriomethyl)aniline (1.27 g, 10 mmol).

-

Acid Catalysis: Slowly add concentrated hydrochloric acid (1 mL) to the reaction mixture. The solution may change color.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield Leucocrystal Violet-d6 as a white to off-white solid.

3.3. Characterization Data (Illustrative)

| Parameter | Expected Value |

| Appearance | White to off-white crystalline powder |

| Yield | 75-85% (representative) |

| Purity (HPLC) | >98% |

| ¹H NMR | Spectra consistent with the structure, showing the absence of signals corresponding to the N-methyl protons on one of the aniline rings. |

| Mass Spectrometry | ESI-MS (m/z): [M+H]⁺ expected at 379.29 |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of Leucocrystal Violet-d6.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of Leucocrystal Violet-d6. The use of N,N-bis(trideuteriomethyl)aniline as a precursor allows for the specific and high-level incorporation of deuterium atoms. The final product is of high purity, making it suitable for demanding analytical applications. Researchers should adapt and optimize the reaction conditions based on their specific laboratory settings and available instrumentation.

Purity Assessment of Leucocrystal Violet-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the purity assessment of Leucocrystal Violet-d6. Leucocrystal Violet-d6, the deuterated form of Leucocrystal Violet, serves as a critical internal standard in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Its purity is paramount to ensure the accuracy and reliability of experimental results.

Compound Information

| Parameter | Value |

| Chemical Name | 4,4',4''-methanetriyltris(N,N-di(methyl-d3)aniline) |

| Synonyms | Bis(4-(di(methyl-d3)amino)phenyl)(4-(dimethylamino)phenyl)methane |

| CAS Number | 1173023-92-1[1] |

| Molecular Formula | C₂₅H₂₅D₆N₃[1] |

| Molecular Weight | 379.57 g/mol [1] |

| Appearance | Off-white to light grey solid |

| Solubility | Soluble in acetonitrile, methanol, and dimethyl sulfoxide |

| Storage | Store at 2-8°C, protected from light and moisture[1] |

Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is necessary for a comprehensive purity assessment of Leucocrystal Violet-d6. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for chromatographic purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and isotopic enrichment, and Elemental Analysis for confirmation of the empirical formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the chromatographic purity of Leucocrystal Violet-d6. It separates the main compound from any potential impurities. While specific Certificates of Analysis with detailed methods are not publicly available, a general HPLC method for related triphenylmethane dyes can be adapted.

Table 2: Representative HPLC Purity Data

| Parameter | Result |

| Purity by HPLC (UV @ 254 nm) | ≥ 98.5% |

| Major Impurity | 1.2% |

| Other Impurities | < 0.3% |

| Isotopic Purity (by MS) | ≥ 99% Deuterium |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of Leucocrystal Violet-d6 and for identifying potential impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the molecular weight and offering structural insights.

Table 3: Representative Mass Spectrometry Data

| Parameter | Observed Value | Expected Value |

| [M+H]⁺ (m/z) | 380.29 | 380.29 |

| Major Fragment Ion 1 (m/z) | 364.26 | 364.26 |

| Major Fragment Ion 2 (m/z) | 234.18 | 234.18 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Leucocrystal Violet-d6. The absence of signals corresponding to the N-methyl protons in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum confirm the high isotopic enrichment.

Table 4: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.95 | d | 6H | Ar-H |

| 6.65 | d | 6H | Ar-H |

| 5.45 | s | 1H | Ar₃-CH |

| 2.90 | s | 18H | N-(CH₃)₂ |

Note: In the ¹H NMR spectrum of the deuterated compound, the signal at 2.90 ppm, corresponding to the N-methyl protons, would be absent or significantly reduced, confirming successful deuteration.

Experimental Protocols

The following are representative experimental protocols for the purity assessment of Leucocrystal Violet-d6, based on established methods for similar compounds.

HPLC Method for Chromatographic Purity

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of Leucocrystal Violet-d6 in 1 mL of acetonitrile.

LC-MS Method for Identity Confirmation

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

LC Conditions: Utilize the same HPLC method as described above.

-

MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Scan Range: m/z 100-500

-

NMR Spectroscopy for Structural Confirmation

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of Leucocrystal Violet-d6 in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.

Visualizations

Experimental Workflow for Purity Assessment

Caption: Workflow for the Purity Assessment of Leucocrystal Violet-d6.

Logical Relationship of Analytical Data

Caption: Interrelation of Analytical Data for Comprehensive Purity Evaluation.

Conclusion

The purity assessment of Leucocrystal Violet-d6 is a critical quality control step that relies on a combination of orthogonal analytical techniques. By employing HPLC, LC-MS, and NMR spectroscopy, researchers and scientists can confidently verify the identity, purity, and isotopic enrichment of this essential internal standard, thereby ensuring the integrity and accuracy of their quantitative analytical data. The methodologies and data presented in this guide provide a robust framework for the comprehensive evaluation of Leucocrystal Violet-d6.

References

A Technical Guide to the Chemical Stability and Degradation of Leucocrystal Violet-d6

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Leucocrystal Violet-d6 (LCV-d6) is the deuterated analogue of Leucocrystal Violet (LCV), a colorless, reduced form of the triphenylmethane dye, Crystal Violet. Its primary application in research and analytical chemistry is as an internal standard for the quantification of Leucocrystal Violet and its parent compound, Crystal Violet, in various matrices. The stability of LCV-d6 is a critical parameter for ensuring accurate and reproducible analytical results.

This guide provides an in-depth review of the chemical stability and degradation pathways of LCV-d6. While specific stability studies on the deuterated form are not extensively published, the chemical behavior of LCV-d6 is considered analogous to its non-deuterated counterpart due to the strength and placement of the deuterium labels on the N-methyl groups. The primary degradation mechanism involves oxidation to the intensely colored Crystal Violet cation. Factors influencing this degradation include exposure to oxidizing agents, light, and elevated temperatures.

Chemical Stability Profile

The stability of LCV-d6 is highly dependent on its physical state and storage conditions. As a solid, it is relatively stable, but in solution, it is susceptible to degradation.

Factors Affecting Stability

LCV-d6 is stable under recommended storage conditions, which typically involve a cool, dark, and dry environment[1]. The primary factors that induce degradation are oxidizing agents and light.

| Factor | Effect on LCV-d6 Stability | Rationale & Conditions | Citations |

| Oxidation | High Impact | The leuco form is readily oxidized to the colored Crystal Violet cation. This is the primary degradation pathway. The reaction is catalyzed by oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) and metalloenzymes like hemoglobin.[2][3][4] | |

| Light Exposure | High Impact | Light, particularly in the presence of air (oxygen), accelerates the oxidation of LCV to Crystal Violet.[2] This photo-oxidation leads to background coloration in solutions and on surfaces.[5] Solutions must be stored in dark or amber containers.[6][7] | |

| Temperature | Moderate Impact | Elevated temperatures can increase the rate of chemical degradation. While the solid form decomposes at very high temperatures (above 227.8 °C), solutions are more sensitive.[8] Refrigeration is recommended for storing LCV working solutions to extend shelf life.[9] | |

| Incompatible Materials | High Impact | Direct contact with strong oxidizing agents will cause rapid degradation.[3][4][10] Reducing agents and water are also listed as incompatible materials in some safety data sheets.[1] |

Stability of Working Solutions

In practical applications, LCV-d6 is often used in a working solution. The stability of these solutions is limited, and they are typically prepared fresh or stored for a defined period under controlled conditions. The table below summarizes the stability of typical forensic LCV working solutions, which are analogous to what would be used in an analytical setting.

| Solution Composition | Storage Conditions | Reported Shelf Life | Citations |

| LCV, 5-sulfosalicylic acid, sodium acetate in 3% H₂O₂ | Refrigerated, stored in amber glassware | Approx. 3 months | [9] |

| LCV, 5-sulfosalicylic acid, sodium acetate in 3% H₂O₂ | Stored in a dark, shatter-proof container | 90 days | [6] |

| LCV, 5-sulfosalicylic acid, sodium acetate in 3% H₂O₂ | Stored in a dark bottle | 30 days | [7] |

Note: The LCV powder itself is reported to have an indefinite shelf life if stored properly, whereas the hydrogen peroxide solution slowly decomposes.[2][6] If the LCV crystals appear yellow instead of white, they should be discarded.[6]

Degradation Pathways

The principal degradation pathway for Leucocrystal Violet-d6 is its oxidation to the stable, colored cation, Crystal Violet-d6.

Primary Degradation: Oxidation

The central carbon atom of LCV-d6 is in a reduced, tetrahedral state, resulting in a non-planar structure with separated aromatic rings, which does not absorb light in the visible spectrum, hence its colorless appearance.[11] Upon interaction with an oxidizing agent, it loses a hydride ion (H⁻), leading to the formation of a planar, conjugated system. This extended π-electron system is a chromophore that strongly absorbs visible light, imparting the characteristic deep violet color.[11]

This reaction is often catalyzed. For instance, in forensic applications, the heme group in hemoglobin acts as a catalyst in the presence of hydrogen peroxide to rapidly oxidize LCV.[2][9] Slow oxidation also occurs from atmospheric oxygen, a process that is accelerated by light.[2]

Secondary Degradation of Crystal Violet

Once formed, the Crystal Violet molecule can undergo further degradation, particularly under the influence of strong UV light or microbial action. These processes typically involve sequential N-demethylation of the dimethylamino groups.[12][13] This leads to the formation of various lower methylated forms of the dye (e.g., Methyl Violet species) and eventually to non-colored aromatic compounds like Michler's ketone.[12][14] This secondary degradation results in a color shift and eventual fading of the dye.[12]

Experimental Protocol for Stability Assessment

To assess the stability of an LCV-d6 solution, a systematic study exposing the solution to controlled stress conditions is required. The following protocol outlines a typical experimental workflow for this purpose.

Objective

To determine the degradation rate and shelf life of a Leucocrystal Violet-d6 solution under various storage conditions (e.g., refrigerated vs. ambient temperature, light vs. dark).

Materials and Reagents

-

Leucocrystal Violet-d6 (solid)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other appropriate modifier)

-

Volumetric flasks and pipettes

-

Amber and clear glass autosampler vials

-

Refrigerator (2-8 °C)

-

Benchtop space for ambient temperature storage (~25 °C)

-

Light chamber (optional, for controlled photostability)

-

HPLC-UV or LC-MS/MS system

Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of LCV-d6 solid and dissolve it in a volumetric flask with acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL).

-

From this stock, prepare a working solution at a lower concentration (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This will be the solution used for the stability test.

-

-

Timepoint Zero (T=0) Analysis:

-

Immediately after preparation, transfer an aliquot of the working solution into an autosampler vial.

-

Analyze the solution using a validated chromatographic method (HPLC-UV or LC-MS/MS) to determine the initial concentration of LCV-d6. This serves as the baseline measurement.

-

-

Application of Stress Conditions:

-

Divide the remaining working solution into four separate, sealed containers (e.g., volumetric flasks wrapped in foil):

-

Condition A: Refrigerated (2-8 °C), protected from light (amber glass or foil-wrapped).

-

Condition B: Ambient temperature (~25 °C), protected from light.

-

Condition C: Refrigerated (2-8 °C), exposed to light (clear glass).

-

Condition D: Ambient temperature (~25 °C), exposed to light.

-

-

-

Timepoint Sampling and Analysis:

-

At predefined intervals (e.g., 1, 3, 7, 14, 30, and 90 days), draw an aliquot from each of the four conditions.

-

Analyze each sample using the same chromatographic method as the T=0 sample.

-

Quantify the remaining concentration of LCV-d6 in each sample. It is also advisable to monitor for the appearance of the primary degradant, Crystal Violet-d6.

-

-

Data Analysis:

-

Calculate the percentage of LCV-d6 remaining at each timepoint relative to the T=0 concentration for each condition.

-

Plot the percentage of LCV-d6 remaining versus time for all four conditions to visualize the degradation kinetics.

-

Determine the shelf life based on an acceptable degradation limit (e.g., the time at which the concentration falls below 90% of the initial value).

-

Conclusion

Leucocrystal Violet-d6 is a stable compound when stored as a solid in a cool, dark environment, protected from oxidizing agents. However, in solution, its stability is limited. The primary degradation pathway is oxidation to the colored Crystal Violet-d6 cation, a process significantly accelerated by light and the presence of oxidizing agents. For analytical applications requiring the use of LCV-d6 solutions, it is imperative to use freshly prepared solutions or to conduct a thorough stability study to define an appropriate shelf life under specified storage conditions, which should prioritize refrigeration and protection from light.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. bvda.com [bvda.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Leucocrystal Violet - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 6. forensicresources.org [forensicresources.org]

- 7. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]

- 8. carlroth.com [carlroth.com]

- 9. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

- 10. sds.chemtel.net [sds.chemtel.net]

- 11. researchgate.net [researchgate.net]

- 12. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation of crystal violet mediated by CotA from Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Properties of Leucocrystal Violet-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Leucocrystal Violet-d6 (LCV-d6), a deuterated analog of Leucocrystal Violet (LCV). LCV-d6 is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses due to its chemical similarity to LCV and its distinct mass. This guide details its known spectroscopic characteristics, experimental protocols for its analysis, and relevant chemical transformations.

Core Properties of Leucocrystal Violet-d6

Leucocrystal Violet-d6 is a synthetic triphenylmethane dye derivative in its reduced, colorless (leuco) form. The deuterium labeling provides a +6 mass unit shift compared to the unlabeled compound, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications.

| Property | Value |

| Chemical Formula | C₂₅D₆H₂₅N₃ |

| Molecular Weight | 379.57 g/mol |

| CAS Number | 1173023-92-1 |

| Synonyms | Bis(4-dimethylaminophenyl)-4-dimethylamino-d6-phenylmethane |

| Physical Form | White to off-white powder |

Spectroscopic Data

The spectroscopic properties of LCV-d6 are largely inferred from its non-deuterated counterpart, Leucocrystal Violet, as the isotopic labeling does not significantly alter its electronic transitions.

UV-Visible (UV-Vis) Spectroscopy

In its reduced leuco form, LCV-d6 is colorless and exhibits absorption maxima in the ultraviolet region. Upon oxidation to the cationic Crystal Violet-d6 form, it develops a strong absorbance in the visible spectrum, resulting in a deep violet color.

| Form | Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) |

| Leucocrystal Violet | Methanol | ~260 | ≥700 M⁻¹cm⁻¹ at 257-263 nm[1] |

| Leucocrystal Violet | General Organic | ~207 | Not Reported[2] |

| Oxidized (Crystal Violet) | Water | ~590 | 87,000 M⁻¹cm⁻¹[3] |

| Oxidized (in blood) | Aqueous | ~630 | Not Reported[4] |

Fluorescence Spectroscopy

Leucocrystal Violet-d6, in its native state, is considered to be non-fluorescent or exhibits very weak fluorescence. The fluorescence properties become significant upon its oxidation to Crystal Violet-d6.

| Form | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Notes |

| Leucocrystal Violet-d6 | - | - | ~0 | Generally considered non-fluorescent. |

| Oxidized (Crystal Violet-d6) | ~630 | ~665 | 0.019 (in glycerol for CV)[5] | Fluorescence is dependent on the catalytic oxidant (e.g., heme in blood). |

Mass Spectrometry (MS)

LCV-d6 is specifically designed for use in mass spectrometry. In LC-MS/MS, it is monitored in Multiple Reaction Monitoring (MRM) mode. The precursor ion is typically the protonated molecule [M+H]⁺, which is then fragmented in the collision cell to produce characteristic product ions.

Predicted MRM Transitions for Leucocrystal Violet-d6:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| 380.6 ([M+H]⁺) | 364.5 | Optimized Experimentally | Loss of a methyl group. |

| 380.6 ([M+H]⁺) | 334.5 | Optimized Experimentally | Loss of a deuterated dimethylamine group. |

| 380.6 ([M+H]⁺) | 238.2 | Optimized Experimentally | Further fragmentation. |

Note: The optimal collision energies are instrument-dependent and require empirical determination.

Experimental Protocols

UV-Visible Spectroscopy Protocol

Objective: To determine the absorption spectrum of Leucocrystal Violet-d6.

Materials:

-

Leucocrystal Violet-d6 standard

-

Methanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of LCV-d6 in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilution series to obtain concentrations in the range of 1-10 µg/mL.

-

Use methanol as the blank reference.

-

Record the absorbance spectra of the prepared solutions from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy Protocol

Objective: To characterize the fluorescence properties of the oxidized form of Leucocrystal Violet-d6.

Materials:

-

Leucocrystal Violet-d6 standard

-

Methanol

-

Hydrogen peroxide (3%)

-

Hemoglobin or whole blood (as a catalyst)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a stock solution of LCV-d6 in methanol.

-

In a quartz cuvette, mix a dilute solution of LCV-d6 in PBS with a small amount of hemoglobin and hydrogen peroxide to initiate oxidation.

-

Scan a range of excitation wavelengths to find the optimal excitation wavelength (expected to be around 630 nm).

-

With the optimal excitation wavelength, record the emission spectrum (e.g., from 640 to 800 nm).

-

Identify the wavelength of maximum emission.

LC-MS/MS Analysis Protocol

Objective: To perform quantitative analysis using Leucocrystal Violet-d6 as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: As predicted in the table above, to be optimized for the specific instrument.

-

Sample Preparation: A protein precipitation or solid-phase extraction method appropriate for the sample matrix.

Visualizations

Oxidation of Leucocrystal Violet

The primary chemical reaction of interest for LCV is its oxidation to the colored Crystal Violet. This is often catalyzed by the heme in blood, a principle used in forensic science.

Caption: Oxidation of colorless Leucocrystal Violet-d6 to the violet-colored Crystal Violet-d6.

LC-MS/MS Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte using LCV-d6 as an internal standard.

References

Leucocrystal Violet-d6 mechanism of action in blood detection

An In-depth Technical Guide on the Core Mechanism of Action of Leucocrystal Violet-d6 in Blood Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucocrystal Violet (LCV) is a highly sensitive and widely utilized reagent in forensic science for the detection and enhancement of latent bloodstains. Its deuterated analogue, Leucocrystal Violet-d6 (LCV-d6), serves as an analytical standard, primarily used as an internal standard for quantitative analyses by mass spectrometry. This guide provides a detailed exploration of the core mechanism of action of LCV in blood detection, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the underlying chemical and procedural principles.

Introduction

The identification of blood at a crime scene is a critical step in forensic investigation. Leucocrystal Violet, the reduced, colorless form of Crystal Violet, offers a reliable method for visualizing bloodstains that may be invisible to the naked eye. The reaction is prized for its sensitivity and the high contrast of the resulting deep purple color. This document will delve into the catalytic role of hemoglobin, the specifics of the LCV working solution, and the practical application of this technique.

The Core Mechanism of Action

The detection of blood by Leucocrystal Violet is a classic example of a peroxidase-catalyzed oxidation reaction. The heme group within the hemoglobin of red blood cells possesses a peroxidase-like activity, which is the cornerstone of this presumptive test.

The overall reaction can be summarized as follows: In the presence of an oxidizing agent, typically hydrogen peroxide (H₂O₂), the heme in hemoglobin catalyzes the oxidation of the colorless Leucocrystal Violet (LCV) into the intensely colored Crystal Violet cation.

A more detailed look at the mechanism reveals a catalytic cycle:

-

Activation of Hemoglobin: The ferric (Fe³⁺) heme in hemoglobin reacts with hydrogen peroxide. This reaction forms a highly reactive ferryl (Fe⁴⁺=O) porphyrin π-cation radical intermediate, known as Compound I .[1][2]

-

Oxidation of LCV: Compound I, a powerful oxidizing agent, abstracts an electron from a molecule of Leucocrystal Violet, oxidizing it to a radical cation. In this step, Compound I is reduced to Compound II ([Fe⁴⁺=O]R).

-

Regeneration of the Catalyst: Compound II then oxidizes a second molecule of Leucocrystal Violet. This second one-electron oxidation results in the formation of the final colored product, Crystal Violet, and reduces the heme back to its ferric (Fe³⁺) state, allowing it to re-enter the catalytic cycle.[1]

This catalytic process means that a small amount of hemoglobin can lead to the formation of a large amount of the colored product, which is why the test is so sensitive.

The Role of Leucocrystal Violet-d6

Leucocrystal Violet-d6 is a stable isotope-labeled version of LCV. In the context of blood detection, its mechanism of action is identical to that of non-deuterated LCV. Its primary application is not as a visualization agent itself, but as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] Because LCV-d6 is chemically almost identical to LCV, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation and analysis, leading to more accurate and precise quantification of LCV or Crystal Violet in a sample.

Quantitative Data

The performance of Leucocrystal Violet in blood detection can be characterized by several key parameters.

| Parameter | Value / Observation | Source(s) |

| Sensitivity | Can detect blood dilutions up to 1:10,000. | [6][7] |

| Peroxidase-based reagents like LCV show high sensitivity on natural fabrics. | ||

| Reaction Time | Development of color occurs in approximately 30 seconds. | [1][8] |

| Spectroscopic Data | The LCV-blood reaction product (Crystal Violet) has a strong UV-Vis absorbance maximum at 630 nm . | [7][9] |

| The reaction product is a weak fluorophore with an emission maximum at 665 nm when excited at 630 nm. | [7][9] | |

| Working Solution Shelf Life | Approximately 30 to 90 days when stored in a dark, refrigerated container. | [1][10] |

| Interferents (False Positives) | Plant peroxidases, some cleaning solutions, metals (e.g., iron, copper), and other oxidizing agents. | [11][12] |

| Interferents (False Negatives) | Certain cleaning products containing chelating agents (e.g., Sodium Edetate) or those with anionic properties that react with the cationic LCV. | [13] |

| Prior treatment with ninhydrin can decolorize the LCV reaction. | ||

| Effect on DNA Analysis | DNA profiling can be successful after LCV treatment. | [8] |

| LCV may reduce the effectiveness of subsequent mRNA profiling. | [8] | |

| Some studies indicate that LCV can significantly affect the quantity of DNA extracted. | [9] |

Experimental Protocols

The preparation of a stable and effective Leucocrystal Violet working solution is crucial for reliable results. The inclusion of a fixative, such as 5-Sulfosalicylic acid, is common to prevent the diffusion of the bloodstain.

FBI Laboratory Formulation

This protocol is adapted from the FBI Laboratory's "Processing Guide for Developing Latent Prints".

Reagents and Equipment:

-

Leucocrystal Violet (dye content ≥90%)

-

5-Sulfosalicylic Acid (purity ≥99%)

-

Sodium Acetate

-

Hydrogen Peroxide (3% solution)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Beaker

-

Dark, shatter-proof storage bottle

Preparation of Working Solution (1000 mL):

-

Combine 20 g of 5-Sulfosalicylic Acid with 1000 mL of 3% Hydrogen Peroxide in a beaker.

-

Stir until the 5-Sulfosalicylic Acid is completely dissolved.

-

Add 7.4 g of Sodium Acetate to the solution with continuous stirring.

-

Add 2 g of Leucocrystal Violet to the solution.

-

Stir until the Leucocrystal Violet is completely dissolved (approximately 30 minutes).[10]

-

Transfer the solution to a clearly marked, dark storage bottle and refrigerate.

Application Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (gloves, safety glasses). The procedure should be performed in a well-ventilated area or a fume hood.[1][12]

-

Control Tests: Perform a positive control test on a known bloodstain and a negative control test on an area free of blood before applying to the evidence.[14]

-

Application: Apply the LCV working solution to the item of interest. Spraying with a fine mist is the most effective method to prevent over-application and running of the stain.[1][8][10] The item can also be submerged.

-

Development: The violet color will develop in approximately 30 seconds upon contact with blood.[1]

-

Post-Application: The area may be gently blotted with a paper towel to remove excess reagent. For enhanced contrast, the solution can be allowed to dry and then be reapplied.[1]

-

Documentation: Photograph the developed impressions as soon as possible, especially if in a lighted environment, to avoid background development.[1][15]

Visualizations

Chemical Reaction Pathway

Caption: The catalytic cycle of hemoglobin in the oxidation of Leucocrystal Violet.

Experimental Workflow

Caption: Standard experimental workflow for bloodstain enhancement using LCV.

Logical Relationships in Blood Enhancement

References

- 1. Haem peroxidase - Wikipedia [en.wikipedia.org]

- 2. Peroxidase Activity of Human Hemoproteins: Keeping the Fire under Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 6. Interference of Ninhydrin Pretreatment on Leuco Crystal Violet Visualization of Bloodstains | Office of Justice Programs [ojp.gov]

- 7. Spectral enhancement of leucocrystal violet treated footwear impression evidence in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the recovery and detection of messenger RNA and DNA from enhanced fingermarks in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. sciforschenonline.org [sciforschenonline.org]

- 12. sirchie.com [sirchie.com]

- 13. srw.tamu.edu [srw.tamu.edu]

- 14. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

- 15. forensicresources.org [forensicresources.org]

Physical and chemical properties of Leucocrystal Violet-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Leucocrystal Violet-d6 (LCV-d6), a deuterated analog of Leucocrystal Violet (LCV). This document details its role as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, and its applications in forensic science. Experimental protocols for its use are provided, along with visualizations to illustrate key workflows.

Core Physical and Chemical Properties

Leucocrystal Violet-d6 is a synthetic, isotopically labeled triphenylmethane dye. The deuterium labeling makes it an ideal internal standard for quantification of Leucocrystal Violet and other related triphenylmethane dyes in various matrices.

Table 1: General and Physical Properties of Leucocrystal Violet-d6

| Property | Value |

| Chemical Name | 4,4',4''-methanetriyltris(N,N-di(methyl-d3)aniline) |

| Synonyms | Bis(4-dimethylaminophenyl)-4-dimethylamino-d6-phenylmethane, Leuco Gentian Violet-d6 |

| CAS Number | 1173023-92-1[1][2] |

| Molecular Formula | C₂₅D₆H₂₅N₃[2] |

| Molecular Weight | 379.57 g/mol [1][2] |

| Appearance | Solid, white to pale lavender powder[3] |

| Melting Point | 175-177 °C (for non-deuterated Leucocrystal Violet)[3] |

| Purity (by HPLC) | ≥90%[2] |

Table 2: Solubility Data

| Solvent | Solubility | Notes |

| Acetonitrile | Commercially available as a 100 µg/mL solution.[4] | --- |

| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (for non-deuterated Leucocrystal Violet)[5] | Requires sonication for dissolution.[5] |

| Water | < 0.1 mg/mL (insoluble for non-deuterated Leucocrystal Violet)[5] | --- |

Spectroscopic and Analytical Data

Leucocrystal Violet-d6 is primarily used in mass spectrometry. The mass shift of M+6 compared to the unlabeled compound allows for its clear differentiation and accurate quantification.

Table 3: Spectroscopic and Mass Spectrometry Data

| Technique | Data |

| UV-Vis Absorbance (λmax) | 260 nm (for non-deuterated Leucocrystal Violet)[3] |

| Mass Shift | M+6 |

Experimental Protocols and Applications

Leucocrystal Violet-d6 serves as a critical internal standard in two primary fields: the analytical determination of triphenylmethane dyes in food products and forensic bloodstain enhancement.

Quantification of Triphenylmethane Dyes by LC-MS/MS

Leucocrystal Violet-d6 is used as an internal standard to accurately quantify residues of Crystal Violet and its metabolite, Leucocrystal Violet, in food products like seafood. The following protocol is a generalized procedure based on established methods.[6][7][8]

Experimental Protocol: LC-MS/MS Analysis of Triphenylmethane Dyes

-

Sample Preparation:

-

Homogenize 2g of tissue sample (e.g., fish muscle).

-

Add a known concentration of Leucocrystal Violet-d6 internal standard.

-

Extract the analytes using an appropriate buffer and organic solvent mixture (e.g., McIlvaine buffer and acetonitrile).

-

Vortex and centrifuge the sample to separate the layers.

-

Collect the supernatant for further purification.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a strong cation-exchange (SCX) SPE cartridge.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes of interest, including LCV and LCV-d6, with an appropriate elution solvent.

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into an LC-MS/MS system.

-

Separate the analytes using a suitable C18 column and a gradient elution program.

-

Detect the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantify the amount of Leucocrystal Violet in the sample by comparing its peak area to that of the Leucocrystal Violet-d6 internal standard.

-

Forensic Bloodstain Enhancement

Leucocrystal Violet is a widely used reagent in forensic science for the enhancement of latent bloodstains. The reaction of LCV with the heme group in hemoglobin, catalyzed by hydrogen peroxide, results in the formation of the intensely colored Crystal Violet, making faint blood patterns visible. While LCV-d6 is not directly used in the enhancement solution itself, it is crucial for the validation and quality control of analytical methods developed to detect LCV residues at a crime scene.

Experimental Protocol: Leucocrystal Violet Working Solution for Bloodstain Enhancement

This protocol is based on formulations used by forensic laboratories.[9][10][11]

-

Reagent Preparation (Working Solution):

-

In a clean glass container, dissolve 10g of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide.

-

Add 3.7g of sodium acetate and stir until dissolved.

-

Add 1g of Leucocrystal Violet and stir until the solution is colorless or very pale.

-

Store the working solution in a dark, cool place. The solution has a limited shelf life.

-

-

Application:

-

The working solution is typically applied to the suspected area using a fine mist sprayer.

-

The development of a violet color indicates the presence of blood.

-

The developed stains should be photographed promptly.

-

Synthesis of Leucocrystal Violet-d6

The synthesis of deuterated compounds like Leucocrystal Violet-d6 typically involves the use of deuterated starting materials. While the specific, detailed synthesis of LCV-d6 is proprietary to the manufacturers, a general synthetic approach can be inferred from the synthesis of similar deuterated aromatic compounds, often involving H-D exchange reactions. A referenced efficient synthesis of [D6]leucocrystal violet suggests a specific, optimized process exists.[12]

Safety and Handling

Leucocrystal Violet-d6 should be handled with care in a laboratory setting.

Table 4: Hazard Information

| Hazard Class | Description |

| Skin Irritant | Causes skin irritation. |

| Eye Irritant | Causes serious eye irritation. |

| Respiratory Irritant | May cause respiratory irritation. |

It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Leucocrystal Violet-d6 is an indispensable tool for analytical and forensic scientists. Its well-defined physical and chemical properties, coupled with its isotopic purity, make it an excellent internal standard for the accurate quantification of triphenylmethane dyes. Its relevance in the validation of forensic methods for bloodstain enhancement further underscores its importance. The experimental protocols and workflows provided in this guide offer a foundation for researchers to effectively utilize Leucocrystal Violet-d6 in their respective fields.

References

- 1. Leucocrystal violet D6 | CAS 1173023-92-1 | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Leucocrystal Violet | 603-48-5 [chemicalbook.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Validation of an LC-MS/MS method for malachite green (MG), leucomalachite green (LMG), crystal violet (CV) and leucocrystal violet (LCV) residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. forensicresources.org [forensicresources.org]

- 10. Leucocrystal Violet - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 11. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]

- 12. An efficient synthesis of [D6]leucocrystal violet - Lookchem [lookchem.com]

Technical Guide: Solubility and Applications of Leucocrystal Violet-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Leucocrystal Violet-d6 (LCV-d6) in various solvents, outlines experimental protocols for solubility determination, and illustrates its primary mechanism of action. Given the limited direct data on the deuterated form, this guide incorporates data from its non-deuterated counterpart, Leucocrystal Violet (LCV), as their solubilities are expected to be nearly identical.

Data Presentation: Solubility of Leucocrystal Violet

The solubility of Leucocrystal Violet and its deuterated analog in common laboratory solvents is summarized below. It is important to note that LCV is a large, nonpolar molecule, which dictates its solubility characteristics.

| Solvent | Quantitative Solubility | Qualitative Description | Notes |

| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL[1][2] | Soluble | Ultrasonic assistance may be required for dissolution.[1][2] |

| Water | < 0.1 mg/mL[1][2] | Insoluble/Partly miscible[1][2][3] | While poorly soluble in pure water, it is used in aqueous forensic solutions with other reagents.[4] |

| Methanol | Not specified | Slightly Soluble[5][6] | - |

| Chloroform | Not specified | Slightly Soluble[5][6] | - |

| Ethanol | 8 mg/mL (for Crystal Violet)[7] | Soluble | Data for the closely related Crystal Violet. |

| Acetone | 0.4% (w/v) (for Crystal Violet) | Slightly Soluble | Data for the closely related Crystal Violet. |

| Acetonitrile | 100 µg/mL (for LCV-d6) | Soluble | A commercially available solution concentration.[8] |

| Dimethylformamide (DMF) | Data not available | Expected to be soluble | Based on its properties as a polar aprotic solvent. |

Experimental Protocols

I. Protocol for Determination of Solubility of Leucocrystal Violet-d6

This protocol provides a general method for determining the solubility of a solid organic compound like LCV-d6 in a given solvent.

Materials:

-

Leucocrystal Violet-d6 (solid)

-

Selected solvents (e.g., DMSO, water, methanol, ethanol, acetone, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of LCV-d6 and add it to a known volume of the selected solvent in a series of vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining suspended particles, either centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is crucial to ensure only the dissolved compound is measured.

-

-

Quantification of Dissolved LCV-d6:

-

Accurately dilute the clarified supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of LCV-d6.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of LCV-d6 in that solvent at the specified temperature.

-

II. Forensic Application Protocol for Leucocrystal Violet Solution

The primary application of LCV is in the enhancement of latent bloodstains. The following is a typical formulation for an LCV working solution for forensic use.

Reagents:

-

5-Sulfosalicylic acid

-

3% Hydrogen peroxide

-

Sodium acetate

-

Leucocrystal Violet

Procedure for a 500 mL Working Solution:

-

In a fume hood, dissolve 10 grams of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide in a beaker with a magnetic stirrer.[9][10]

-

Once the 5-sulfosalicylic acid is completely dissolved, add 3.7 grams of sodium acetate and continue stirring until it dissolves.[9]

-

Add 1 gram of Leucocrystal Violet to the solution and stir until it is fully dissolved.[9]

-

Store the resulting working solution in a dark, shatter-proof container.[9]

Visualization of the Mechanism of Action

Leucocrystal Violet is not known to be involved in biological signaling pathways. Its primary utility is in forensic science, where it is used as a presumptive test for blood. The colorless LCV is oxidized to the intensely colored Crystal Violet in the presence of the heme group in hemoglobin, which acts as a catalyst.[10][11]

Caption: Catalytic oxidation of Leucocrystal Violet in the presence of heme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. bvda.com [bvda.com]

- 5. Leucocrystal Violet CAS#: 603-48-5 [chemicalbook.com]

- 6. Leucocrystal Violet | 603-48-5 [chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Leucocrystal Violet D6 100 µg/mL in Acetonitrile [lgcstandards.com]

- 9. forensicresources.org [forensicresources.org]

- 10. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

- 11. tritechforensics.com [tritechforensics.com]

Thermogravimetric Analysis of Leucocrystal Violet-d6: A Technical Overview

An Examination of Thermal Stability and Decomposition Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of Leucocrystal Violet-d6 (LCV-d6), a deuterated analogue of the triphenylmethane dye, Leucocrystal Violet. While specific thermogravimetric data for the deuterated form is not extensively published, this paper synthesizes available information on the non-deuterated compound and explores the anticipated effects of deuterium substitution on its thermal stability. This information is crucial for applications in analytical chemistry, forensic science, and pharmaceutical development where thermal stability is a critical parameter.

Leucocrystal Violet and its deuterated isotopologues are utilized in various analytical methods, including as tracers in drug development and for the detection of substances like antimony in environmental and biological samples.[1] Understanding the thermal decomposition of these compounds is essential for ensuring the accuracy and reliability of such methods, particularly those involving elevated temperatures.

Physicochemical Properties of Leucocrystal Violet and Leucocrystal Violet-d6

Leucocrystal Violet is a colorless, leuco form of Crystal Violet. The "-d6" designation in Leucocrystal Violet-d6 indicates the substitution of six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1][2] This isotopic labeling is often employed to create internal standards for mass spectrometry-based quantification.[1]

| Property | Leucocrystal Violet | Leucocrystal Violet-d6 | Reference |

| Molecular Formula | C25H31N3 | C25H25D6N3 | [2] |

| Molecular Weight | ~373.54 g/mol | ~379.57 g/mol | [2] |

| Decomposition Temperature | 227.8 °C | No data available | [3] |

| Form | Solid | Solid | [4] |

| Water Solubility | 0.001 g/L at 20 °C | No data available | [3] |

Note: Data for Leucocrystal Violet-d6 is limited. The properties of the non-deuterated form are provided for comparison.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[5][6] This method is invaluable for characterizing materials by their composition and thermal stability. A typical TGA experiment generates a curve plotting mass change as a function of temperature, from which key information such as decomposition temperatures and residual mass can be determined.

Logical Workflow for Thermogravimetric Analysis

Caption: A generalized workflow for performing thermogravimetric analysis.

Experimental Protocol for Thermogravimetric Analysis

The following is a general protocol for conducting TGA on a compound like Leucocrystal Violet-d6. Specific parameters may need to be optimized based on the instrument and experimental goals.

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated and the balance is tared.

-

Select an appropriate crucible, typically alumina or platinum.[5]

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Leucocrystal Violet-d6 into the TGA crucible.[5]

-

Place the crucible into the TGA autosampler or manually load it onto the balance.

-

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature (e.g., 600 °C).

-

-

-

Data Collection and Analysis:

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset of decomposition and the temperatures of maximum mass loss.

-

Determine the percentage of residual mass at the final temperature.

-

Anticipated Thermal Decomposition of Leucocrystal Violet-d6

The thermal decomposition of Leucocrystal Violet is expected to occur in a multi-step process, given its complex molecular structure. The non-deuterated form has a reported decomposition temperature of 227.8 °C.[3] The introduction of deuterium is not expected to drastically alter the decomposition temperature, as the C-D bond is only slightly stronger than the C-H bond. However, subtle kinetic isotope effects may be observable.

The decomposition pathway likely involves the cleavage of the bonds connecting the central methane carbon to the phenyl rings, as well as the breakdown of the dimethylamino groups.

Hypothesized Decomposition Pathway

Caption: A simplified representation of the hypothesized thermal decomposition of LCV-d6.

Safety and Handling

Leucocrystal Violet and its deuterated form should be handled with appropriate personal protective equipment, including gloves and safety glasses.[4] It is classified as a skin and eye irritant and may cause respiratory irritation. All handling and preparation of the compound, especially for TGA, should be conducted in a well-ventilated area or a fume hood.[7]

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leucocrystal violet D6 | CAS 1173023-92-1 | LGC Standards [lgcstandards.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. hpc-standards.com [hpc-standards.com]

- 5. epfl.ch [epfl.ch]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. forensicresources.org [forensicresources.org]

Methodological & Application

Leucocrystal Violet-d6 as an internal standard in mass spectrometry

An Application Note on the Use of Leucocrystal Violet-d6 as an Internal Standard in Mass Spectrometry for the Quantification of Triphenylmethane Dyes in Aquaculture Products.

Introduction

Triphenylmethane dyes, such as Crystal Violet (CV) and Malachite Green (MG), have been widely used in the aquaculture industry as effective antifungal and antiparasitic agents. However, due to their potential carcinogenicity and persistence in the environment and animal tissues, their use in food-producing animals is banned in many countries. Regulatory bodies mandate the monitoring of residues of these dyes and their principal metabolites, Leucocrystal Violet (LCV) and Leucomalachite Green (LMG), in seafood products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of these analytes. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations during sample preparation and analysis. Leucocrystal Violet-d6 (LCV-d6), a deuterated analog of LCV, is an ideal internal standard for the analysis of CV and LCV due to its similar chemical and physical properties. This application note provides a detailed protocol for the determination of triphenylmethane dyes in fish tissue using LCV-d6 as an internal standard with LC-MS/MS.

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of triphenylmethane dyes using Leucocrystal Violet-d6 as an internal standard.

Table 1: Mass Spectrometry Parameters for Analytes and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Crystal Violet (CV) | 372.2 | 356.2 | 35 | 100 |

| 251.1 | 45 | 100 | ||

| Leucocrystal Violet (LCV) | 374.3 | 358.3 | 25 | 80 |

| 238.2 | 30 | 80 | ||

| Malachite Green (MG) | 329.2 | 313.2 | 30 | 90 |

| 208.2 | 40 | 90 | ||

| Leucomalachite Green (LMG) | 331.2 | 316.2 | 20 | 70 |

| 239.2 | 25 | 70 | ||

| Leucocrystal Violet-d6 (IS) | 380.3 | 362.3 | 25 | 80 |

| 238.2 | 30 | 80 |

Note: The MRM transitions for Leucocrystal Violet-d6 are proposed based on the fragmentation of Leucocrystal Violet with a +6 Da shift for the precursor and the corresponding fragment ion. The fragment at m/z 238.2, which does not contain the deuterated methyl groups, can also be a suitable choice. Optimal parameters may vary depending on the mass spectrometer used.

Table 2: Chromatographic Conditions

| Parameter | Value |

| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

Table 3: Method Performance Characteristics

| Analyte | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |

| Crystal Violet | 0.5 | 85-105 |

| Leucocrystal Violet | 0.5 | 88-102 |

| Malachite Green | 0.5 | 82-108 |

| Leucomalachite Green | 0.5 | 85-110 |

Experimental Protocols

A detailed methodology for the analysis of triphenylmethane dyes in fish tissue is provided below.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analyte (CV, LCV, MG, LMG) and the internal standard (LCV-d6) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution of the four analytes by diluting the primary stock solutions in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the LCV-d6 primary stock solution with methanol.

-

Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by spiking the appropriate amounts of the intermediate stock solution into blank fish matrix extract.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the fish tissue using a high-speed blender.

-

Extraction:

-

Weigh 2 g (± 0.1 g) of the homogenized tissue into a 50 mL centrifuge tube.

-

Add 100 µL of the 100 ng/mL LCV-d6 internal standard working solution.

-

Add 10 mL of acetonitrile.

-

Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (90% A: 10% B).

-

Filter through a 0.22 µm syringe filter into an LC autosampler vial.

-

LC-MS/MS Analysis

Inject 10 µL of the final extract into the LC-MS/MS system operating under the conditions described in Tables 1 and 2.

Visualizations

The following diagrams illustrate the key workflow for this analytical method.

Caption: Experimental workflow for the analysis of triphenylmethane dyes.

Application Notes and Protocols for LCV-d6 in Latent Bloodstain Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuco Crystal Violet (LCV) is a highly sensitive reagent used in forensic science for the presumptive identification and enhancement of latent (hidden) bloodstains. It operates on the principle of a catalytic reaction where the heme group in hemoglobin oxidizes the colorless LCV to the intensely colored Crystal Violet, producing a characteristic purple color.[1][2][3] This reaction allows for the visualization of bloodstains that are not visible to the naked eye.[1][2]

The deuterated analog, Leuco Crystal Violet-d6 (LCV-d6), serves as an invaluable internal standard for quantitative analysis of blood or other analytes within a bloodstain sample using mass spectrometry (MS). The six deuterium atoms on the N,N-dimethylaniline rings give LCV-d6 a distinct mass-to-charge ratio from the native LCV, allowing for precise quantification while sharing similar chemical properties. This document provides detailed protocols for the preparation and application of LCV for latent bloodstain visualization and a proposed protocol for the use of LCV-d6 as an internal standard in quantitative mass spectrometry analysis.

Data Presentation

Table 1: Performance Characteristics of LCV in Latent Bloodstain Analysis

| Parameter | Value/Characteristic | References |

| Sensitivity | Can detect blood at dilutions up to 1:10,000. | [4][5] |

| Specificity | Presumptive for blood; reacts with the heme group. False positives can occur with strong oxidizing agents. | [5] |

| Reaction Time | Development of color typically occurs within 30 seconds. | [6] |

| Color of Reaction | Deep purple to black. | [4] |

| Lighting Conditions | Reaction is visible in normal ambient light. | [4] |

| Surface Compatibility | Effective on a wide range of porous and non-porous surfaces. | [1] |

| Shelf Life of Working Solution | Approximately 90 days when stored in a dark, cool place. | [6] |

Experimental Protocols

Protocol 1: Preparation and Application of LCV for Latent Bloodstain Visualization

This protocol details the standard procedure for preparing and applying Leuco Crystal Violet to visualize latent bloodstains.

Materials:

-

Leuco Crystal Violet (LCV) powder

-

5-Sulfosalicylic acid

-

3% Hydrogen peroxide

-

Sodium acetate

-

Distilled water

-

Beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Fine-mist spray bottle

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Reagent Preparation (LCV Working Solution):

-

In a fume hood, dissolve 10 grams of 5-sulfosalicylic acid in 500 mL of 3% hydrogen peroxide in a beaker with a magnetic stir bar.[7][6]

-

Once the 5-sulfosalicylic acid is completely dissolved, add 3.7 grams of sodium acetate and continue stirring until it is dissolved.[6]

-

Slowly add 1.0 gram of Leuco Crystal Violet powder to the solution while continuously stirring.[6]

-

Continue stirring until the LCV is fully dissolved. The solution should be colorless to pale yellow.

-

Transfer the solution to a dark, shatter-proof bottle for storage. The working solution is stable for approximately 90 days when stored in a cool, dark place.[6]

Application Procedure:

-

Surface Preparation: Ensure the surface to be tested is dry. If necessary, photograph the area before application of LCV.

-

Application: Using a fine-mist spray bottle, lightly and evenly apply the LCV working solution to the suspected area.[6] Avoid over-saturation, which can cause the stain to run.

-

Development: A positive reaction, indicated by the appearance of a purple color, should occur within 30 seconds for a strong stain.[6] Weaker stains may take longer to develop.

-

Enhancement: For faint stains, a second light application of the LCV solution can be performed after the first has dried to enhance the color.[6]

-

Documentation: Photograph the developed bloodstain with a scale of reference. Photography should be done promptly as prolonged exposure to light can cause background discoloration.[6]

-

Post-Treatment: Allow the treated area to air dry completely. For impressions that are too dark, excess dye can be gently washed away with distilled water.[6]

Protocol 2: Proposed Use of LCV-d6 as an Internal Standard for Quantitative Analysis by LC-MS

This protocol outlines a proposed workflow for using LCV-d6 as an internal standard for the quantification of an analyte of interest within a bloodstain. This is a theoretical application based on standard analytical practices, as direct literature on LCV-d6 for this purpose is not available.

Objective: To accurately quantify a target analyte (e.g., a drug, metabolite, or biomarker) in a latent bloodstain using Liquid Chromatography-Mass Spectrometry (LC-MS) with LCV-d6 as an internal standard.

Materials:

-

LCV-d6 (synthesized or commercially procured)

-

Bloodstain sample collected from a crime scene or for research purposes

-

Solvents for extraction (e.g., methanol, acetonitrile, water)

-

Formic acid (for mobile phase acidification)

-

LC-MS system (e.g., Triple Quadrupole or Q-TOF)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Excise a portion of the bloodstain or sample the stain using a sterile swab.

-

Place the sample in a microcentrifuge tube.

-

Add a known volume of extraction solvent containing a pre-determined concentration of LCV-d6 internal standard. The concentration of LCV-d6 should be optimized based on the expected concentration of the analyte and the sensitivity of the mass spectrometer.

-

Vortex the sample for 1-2 minutes to ensure thorough extraction of the analyte and the internal standard.

-

Centrifuge the sample to pellet any solid debris.

-

Transfer the supernatant to a clean autosampler vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Develop a liquid chromatography method to separate the target analyte from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the target analyte and LCV-d6. This will involve determining the precursor and product ions for both compounds for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

-

Inject the prepared sample into the LC-MS system.

-

Acquire the data for both the analyte and LCV-d6.

-

-

Data Analysis:

-

Integrate the peak areas for both the target analyte and LCV-d6.

-

Calculate the ratio of the peak area of the analyte to the peak area of the LCV-d6 internal standard.

-

Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of LCV-d6. Plot the peak area ratio (analyte/LCV-d6) against the analyte concentration.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Mandatory Visualization

Caption: Workflow for the preparation and application of Leuco Crystal Violet for latent bloodstain visualization.

Caption: Proposed workflow for quantitative analysis of a bloodstain analyte using LCV-d6 as an internal standard with LC-MS.

References

- 1. Leuco Crystal Violet Powder [rmreagents.com]

- 2. arrowheadforensics.com [arrowheadforensics.com]

- 3. tritechforensics.com [tritechforensics.com]

- 4. Enhancement of Bloodstains on Washed Clothing Using Luminol and LCV Reagents [crime-scene-investigator.net]

- 5. The Reaction Between Leucocrystal Violet and Various Household Cleaning Products [esirc.emporia.edu]

- 6. forensicresources.org [forensicresources.org]

- 7. bvda.com [bvda.com]

Application of Leucocrystal Violet-d6 in forensic toxicology screening

Application Notes: Leucocrystal Violet-d6 in Forensic Toxicology

Introduction

Forensic toxicology relies on accurate and precise quantification of analytes in complex biological matrices. The gold standard for this is mass spectrometry, often coupled with liquid chromatography (LC-MS/MS). A key component of robust quantitative methods is the use of a stable isotope-labeled internal standard (SIL-IS). Leucocrystal Violet-d6 (LCV-d6) is the deuterated form of Leucocrystal Violet, a compound widely known in forensic science for its use in the presumptive identification and enhancement of latent bloodstains.[1][2][3][4] While the non-deuterated form is not a typical toxicology analyte, LCV-d6 serves as an excellent, though theoretical, model for discussing the application of SIL-IS in forensic toxicology screening.

The primary role of a deuterated internal standard like LCV-d6 is to mimic the chemical behavior of a target analyte during sample extraction, derivatization, and ionization, while being distinguishable by its higher mass.[5] This co-eluting, mass-differentiated standard corrects for variations in sample preparation and matrix effects, thereby significantly improving the accuracy and precision of quantification.[5][6]

Principle of Application: The Role of a Deuterated Internal Standard

In a typical forensic toxicology workflow, a biological sample (e.g., blood, urine) is processed to extract the target analytes. An internal standard is a compound added to the sample at a known concentration at the beginning of this process. An ideal internal standard has physicochemical properties very similar to the analyte of interest. Deuterated standards like LCV-d6 are considered the "gold standard" because their chemical and physical properties are nearly identical to the non-deuterated analyte.

The key advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Biological samples contain many endogenous compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's signal to the standard's signal remains constant, ensuring accurate quantification.[5]

-

Compensation for Sample Loss: During multi-step extraction and cleanup procedures, some amount of the analyte may be lost. The internal standard is lost at a proportional rate, so the analyte-to-standard ratio remains unaffected, leading to a more accurate final concentration measurement.

-